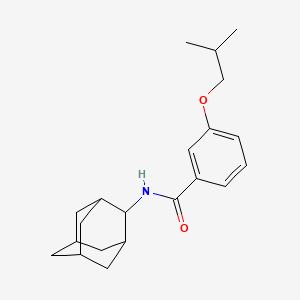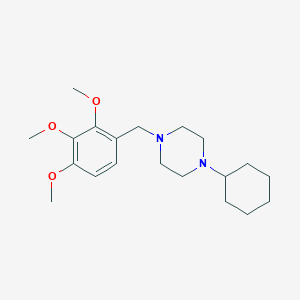
N-2-adamantyl-3-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-3-isobutoxybenzamide, also known as AIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AIBA is a derivative of benzamide and is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
作用機序
N-2-adamantyl-3-isobutoxybenzamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. By binding to the GABA receptor, N-2-adamantyl-3-isobutoxybenzamide enhances the inhibitory effects of GABA, leading to decreased neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects:
N-2-adamantyl-3-isobutoxybenzamide has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-2-adamantyl-3-isobutoxybenzamide has been investigated for its effects on neurotransmitter systems, including dopamine and acetylcholine, and has been shown to modulate their activity.
実験室実験の利点と制限
N-2-adamantyl-3-isobutoxybenzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has been extensively studied for its pharmacological properties and has been shown to exhibit consistent effects across different animal models. However, N-2-adamantyl-3-isobutoxybenzamide has some limitations, including its poor solubility in water and its limited bioavailability.
将来の方向性
There are several future directions for research on N-2-adamantyl-3-isobutoxybenzamide. One potential area of investigation is its use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. N-2-adamantyl-3-isobutoxybenzamide's ability to modulate neurotransmitter systems makes it a promising candidate for the treatment of these disorders. Another area of research is the development of more potent and selective positive allosteric modulators of the GABA receptor, which could lead to the development of more effective anticonvulsant drugs. Additionally, the development of new formulations of N-2-adamantyl-3-isobutoxybenzamide with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion:
In conclusion, N-2-adamantyl-3-isobutoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neurological disorders. N-2-adamantyl-3-isobutoxybenzamide's mechanism of action involves its interaction with the GABA receptor, leading to enhanced inhibitory effects and reduced neuronal activity. While N-2-adamantyl-3-isobutoxybenzamide has several advantages for use in lab experiments, it also has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for research on N-2-adamantyl-3-isobutoxybenzamide, including its use in the treatment of neurological disorders and the development of more potent and selective positive allosteric modulators of the GABA receptor.
合成法
The synthesis of N-2-adamantyl-3-isobutoxybenzamide involves the reaction between 2-adamantanone and 3-isobutoxybenzoyl chloride in the presence of a base catalyst. The reaction leads to the formation of N-2-adamantyl-3-isobutoxybenzamide as a white crystalline solid with a melting point of 166-167°C. The purity of N-2-adamantyl-3-isobutoxybenzamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-2-adamantyl-3-isobutoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. N-2-adamantyl-3-isobutoxybenzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
N-(2-adamantyl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-13(2)12-24-19-5-3-4-16(11-19)21(23)22-20-17-7-14-6-15(9-17)10-18(20)8-14/h3-5,11,13-15,17-18,20H,6-10,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANKYFWKSGYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)


![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)